molecular formula C22H31O5- B10769630 4S,5R-17S-resolvin

4S,5R-17S-resolvin

Cat. No.: B10769630
M. Wt: 375.5 g/mol
InChI Key: YKPLJNOOLKUEBS-RIYRYSNMSA-M
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Description

4S,5R-17S-resolvin is a specialized pro-resolving lipid mediator derived from docosahexaenoic acid. It plays a crucial role in the resolution of inflammation by promoting the clearance of inflammatory cells and restoring tissue homeostasis. This compound is part of the resolvin D series, which are known for their potent anti-inflammatory and pro-resolving properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4S,5R-17S-resolvin involves several steps, starting from docosahexaenoic acid. The key intermediate in this synthesis is 4S,5S-epoxy-17S-hydroxy-docosahexaenoic acid. This intermediate is prepared through enzymatic oxygenation of docosahexaenoic acid by lipoxygenases and cyclooxygenases. The epoxy intermediate is then converted to this compound through a series of stereoselective reactions, including epoxide transposition under basic conditions and a cis-selective Wittig reaction .

Industrial Production Methods

Industrial production of this compound is still in its nascent stages, primarily due to the complexity of its synthesis and the need for high stereochemical purity. Current methods rely on total organic synthesis and enzymatic processes to achieve the desired product. Advances in biotechnological methods and enzymatic catalysis are expected to improve the scalability and efficiency of industrial production in the future .

Chemical Reactions Analysis

Types of Reactions

4S,5R-17S-resolvin undergoes various chemical reactions, including:

    Oxidation: It can be oxidized to form 17-oxo-resolvin, which has distinct biological activities.

    Reduction: Reduction reactions can modify its hydroxyl groups, altering its biological activity.

    Substitution: Substitution reactions can introduce different functional groups, potentially enhancing its stability and activity.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and molecular oxygen in the presence of lipoxygenases.

    Reduction: Reducing agents such as sodium borohydride can be used.

    Substitution: Various organic reagents, including alkyl halides and acyl chlorides, are employed under mild conditions.

Major Products Formed

    17-oxo-resolvin: Formed through oxidation, this product has unique anti-inflammatory properties.

    Reduced resolvins: These products result from reduction reactions and may have altered biological activities.

Scientific Research Applications

4S,5R-17S-resolvin has a wide range of scientific research applications, including:

Chemistry

    Synthesis of analogs: Researchers study its structure-activity relationships by synthesizing analogs with modified functional groups.

Biology

    Inflammation resolution: It is used to study the mechanisms of inflammation resolution and the role of lipid mediators in immune responses.

Medicine

Industry

    Biotechnology: It is explored for its potential in biotechnological applications, including the development of anti-inflammatory drugs and supplements.

Mechanism of Action

4S,5R-17S-resolvin exerts its effects by binding to specific receptors on immune cells, such as G-protein-coupled receptors. This binding triggers a cascade of signaling pathways that promote the resolution of inflammation. Key molecular targets include:

Comparison with Similar Compounds

Similar Compounds

Uniqueness

This compound is unique due to its specific stereochemistry and potent biological activities. Its ability to selectively bind to receptors and modulate immune responses distinguishes it from other resolvins. Additionally, its role in promoting the resolution of inflammation and tissue homeostasis makes it a valuable compound for therapeutic research .

Properties

Molecular Formula

C22H31O5-

Molecular Weight

375.5 g/mol

IUPAC Name

(4S,5R,6E,8E,10Z,13Z,15E,17S,19Z)-4,5,17-trihydroxydocosa-6,8,10,13,15,19-hexaenoate

InChI

InChI=1S/C22H32O5/c1-2-3-11-14-19(23)15-12-9-7-5-4-6-8-10-13-16-20(24)21(25)17-18-22(26)27/h3-4,6-13,15-16,19-21,23-25H,2,5,14,17-18H2,1H3,(H,26,27)/p-1/b6-4-,9-7-,10-8+,11-3-,15-12+,16-13+/t19-,20+,21-/m0/s1

InChI Key

YKPLJNOOLKUEBS-RIYRYSNMSA-M

Isomeric SMILES

CC/C=C\C[C@@H](/C=C/C=C\C/C=C\C=C\C=C\[C@H]([C@H](CCC(=O)[O-])O)O)O

Canonical SMILES

CCC=CCC(C=CC=CCC=CC=CC=CC(C(CCC(=O)[O-])O)O)O

Origin of Product

United States

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